molecular formula C12H16N4 B7538184 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

Número de catálogo B7538184
Peso molecular: 216.28 g/mol
Clave InChI: PIZXZNIYRFFSJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as DPC or TAK-831 and is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves its binding to the muscarinic acetylcholine receptor subtype M4. This binding activates the receptor, leading to the inhibition of dopamine release in the brain. This inhibition is thought to be beneficial in the treatment of neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Biochemical and Physiological Effects
5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function and reduce the symptoms of schizophrenia. Additionally, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile in lab experiments is its high selectivity for the muscarinic acetylcholine receptor subtype M4. This selectivity allows for more precise targeting of this receptor, which can lead to more effective treatments for neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Direcciones Futuras

There are several future directions for research on 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile. One potential direction is the investigation of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in humans. Finally, the development of more efficient synthesis methods for 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile could make it more accessible for use in lab experiments and clinical trials.

Métodos De Síntesis

The synthesis of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction of 2,3-dimethylpyridazine with piperidine to form the intermediate compound, 5,6-dimethyl-3-(piperidin-1-yl) pyridazine. This intermediate is then subjected to a reaction with cyanogen bromide to produce the final compound, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile.

Aplicaciones Científicas De Investigación

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been extensively studied for its potential applications in the fields of medicine and pharmacology. This compound has been shown to be a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4, which plays a crucial role in regulating dopamine release in the brain. As such, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been investigated as a potential treatment for a range of neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

Propiedades

IUPAC Name

5,6-dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-10(2)14-15-12(11(9)8-13)16-6-4-3-5-7-16/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZXZNIYRFFSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.